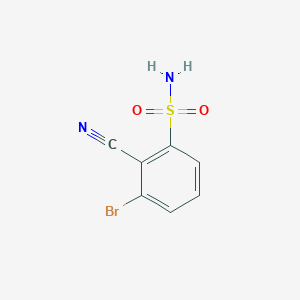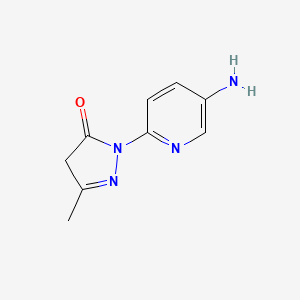
4-(Bromomethyl)-4,5-dimethylhex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-4,5-dimethylhex-1-ene is an organic compound characterized by a bromomethyl group attached to a hexene backbone with two methyl groups at the 4 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4,5-dimethylhex-1-ene typically involves the bromination of 4,5-dimethylhex-1-ene. This can be achieved through the reaction of 4,5-dimethylhex-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-4,5-dimethylhex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4,5-dimethylhex-1-ene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Elimination: Formation of 4,5-dimethylhex-1-ene.
Oxidation: Formation of alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-4,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various functionalized compounds.
Biology: Potential use in the modification of biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-4,5-dimethylhex-1-ene primarily involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, allowing for various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-4,5-dimethylhex-1-ene: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and conditions.
4-(Iodomethyl)-4,5-dimethylhex-1-ene: Contains an iodine atom, which is more reactive than bromine, leading to faster reactions and different product distributions.
4-(Hydroxymethyl)-4,5-dimethylhex-1-ene: Contains a hydroxyl group, making it less reactive in substitution reactions but more reactive in oxidation reactions.
Uniqueness
4-(Bromomethyl)-4,5-dimethylhex-1-ene is unique due to the balance of reactivity and stability provided by the bromomethyl group. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
4-(bromomethyl)-4,5-dimethylhex-1-ene |
InChI |
InChI=1S/C9H17Br/c1-5-6-9(4,7-10)8(2)3/h5,8H,1,6-7H2,2-4H3 |
Clave InChI |
ZSJSXONYECVDIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CC=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



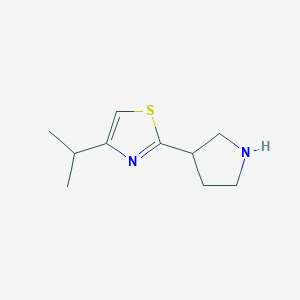
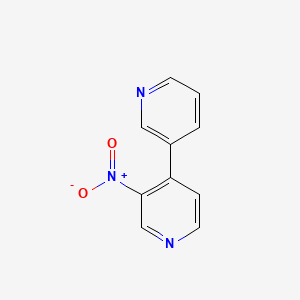
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)
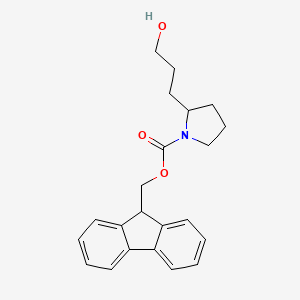


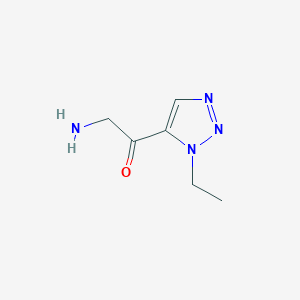

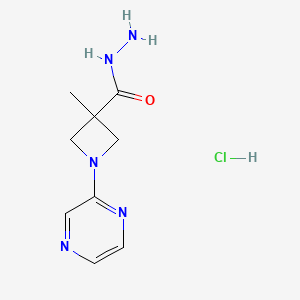
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)
